Tamarixin

Description

Contextualization of Tamarixin within Flavonoid Glycoside Research

This compound is classified as a flavonoid glycoside, a class of natural compounds widely distributed across the plant kingdom. nih.govbiorlab.comresearchgate.netalbtechnology.com Specifically, this compound is recognized as a natural flavonoid derivative of quercetin (B1663063). nih.govresearchgate.net Flavonoids are polyphenolic compounds characterized by a C6-C3-C6 carbon skeleton, and their glycosides feature one or more sugar moieties attached to the aglycone (non-sugar) part. The attachment of sugar molecules often influences the compound's solubility, bioavailability, and biological activity. The genus Tamarix, from which this compound derives its name, is a rich source of various flavonoids, including Tamarixetin (B191864) (the aglycone of this compound), quercetin, isoquercetin, apigenin, and amentoflavone, among others. nih.govresearchgate.netresearchgate.net

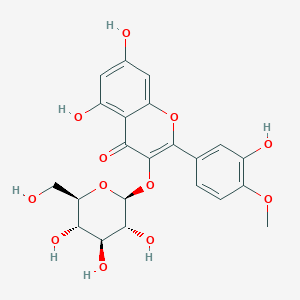

The molecular formula of this compound is C₂₂H₂₂O₁₂, with a molecular weight of 478.4 g/mol . biorlab.comalbtechnology.comuni.lubiosynth.comnih.govhoelzel-biotech.com Its IUPAC name is 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one. biorlab.comuni.lu this compound has been identified in natural sources such as Lawsonia inermis, Tamarix gallica, and Astragalus tanae Sosn. hoelzel-biotech.comsemanticscholar.org

Significance of Natural Products in Contemporary Research

Natural product research involves the systematic investigation of compounds derived from biological entities, including plants, fungi, and marine organisms, primarily to identify substances with medicinal and therapeutic applications. wisdomlib.org This field is pivotal for the discovery of novel chemical structures and biologically active compounds, contributing significantly to advancements in pharmaceuticals, agriculture, and material science. wisdomlib.orgwikipedia.org Historically, natural products have been a cornerstone of traditional medicine systems globally, and even in modern pharmaceutical development, a substantial percentage of drugs can be traced back to natural origins. wikipedia.org

The importance of natural products extends beyond drug discovery. They serve as invaluable models and stimuli for chemists to synthesize new tools for controlling bioregulation mechanisms and solving practical problems. nih.gov Furthermore, their renewable nature underscores their value within the framework of a circular economy. nih.gov Despite their immense potential, the field of natural product research faces challenges, such as the efficient isolation and purification of complex compounds, elucidation of their intricate biosynthetic pathways, and precise determination of their structural and stereochemical properties. frontiersin.org Current efforts are focused on integrating computational methods with traditional experimental approaches to overcome these hurdles and accelerate discovery. frontiersin.org

Overview of Current Academic Research Trajectories for this compound

Current academic research on this compound primarily focuses on elucidating its diverse pharmacological activities and understanding its mechanisms of action. This compound has been reported to possess a wide range of biological properties, including antioxidant, anti-inflammatory, antiviral, anticancer, hepatoprotective, and antimicrobial activities. nih.govresearchgate.nethoelzel-biotech.comsemanticscholar.orgevitachem.com It has also shown antidiabetic, antinociceptive, anti-proliferative, anti-hyperlipidemic, antidiarrheal, and cytotoxic effects. researchgate.netsemanticscholar.org

Detailed research findings indicate:

Antioxidant Activity : this compound actively reacts with reactive oxygen species, contributing to its antioxidant properties. evitachem.com

Anticancer Properties : Studies have demonstrated this compound's anticancer potential across various cancer types, with ongoing research aimed at understanding its molecular mechanisms, particularly in breast cancer. nih.govresearchgate.net

Antidiabetic Activity : Extracts containing this compound, such as those from Tamarix gallica, have been evaluated for their antidiabetic potential. hoelzel-biotech.com The broader genus Tamarix is being investigated for its ability to treat diabetes by inhibiting α-glycosidase activity, suppressing human islet amyloid polypeptide, and modulating blood glucose levels, autophagy, or inflammation. nih.govresearchgate.net

Hepatoprotective and Antimicrobial Activities : this compound has been identified with hepatoprotective and antimicrobial effects. hoelzel-biotech.com

Cardiovascular and Antiplatelet Effects : While this compound itself is studied, its related aglycone, Tamarixetin, has shown antiplatelet activity and is being investigated for its role in cardiac hypertrophy. researchgate.net

Phytochemical analyses consistently identify this compound as a component in various plant extracts, often alongside other beneficial phenolic and flavonoid compounds. semanticscholar.org Future research trajectories for this compound emphasize a thorough investigation into its precise mechanisms of action and the continued integration of computational predictions with empirical validation to fully unlock its therapeutic potential. nih.govresearchgate.netfrontiersin.org

Structure

3D Structure

Properties

IUPAC Name |

5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O12/c1-31-12-3-2-8(4-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16-,18+,19-,22+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXASPPWQHFOWPL-LFXZADKFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Botanical and Biosynthetic Characterization of Tamarixin Sources

Natural Occurrence and Distribution within the Genus Tamarix

The genus Tamarix (family Tamaricaceae) is known for its rich composition of polyphenolic constituents, including various flavonoids and phenolic acids wikipedia.org. Tamarixin is consistently identified as one of these key compounds.

Isolation from Tamarix gallica

Tamarix gallica L. (French tamarisk), a gregarious bushy shrub widely distributed in marshy and riverside regions, contains this compound as one of its major chemical constituents usda.goveol.orgsemanticscholar.org. Other significant constituents identified in Tamarix gallica include tannin (approximately 50%), tamauxetin, troupin, 4-methylcoumarin (B1582148), and 3,3'-di-O-methylellagic acid usda.goveol.orgsemanticscholar.org. Research on the aerial parts of Tamarix gallica has led to the isolation and identification of other flavonoids, such as 5-Hydroxy-3,7,4'-trimethoxyflavone and 3,5,7-Trihydroxy-4'-methoxyflavone, with their structures elucidated using chromatographic, UV, NMR, and MS spectral analyses texasinvasives.orgresearchgate.net.

Table 1: Key Constituents Identified in Tamarix gallica

| Compound Name | Classification | Plant Part/Source | Reference |

| This compound | Flavonoid | Aerial parts | usda.goveol.orgsemanticscholar.org |

| Tannin | Polyphenol | Aerial parts | usda.goveol.orgsemanticscholar.org |

| Tamauxetin | Flavonoid | Aerial parts | usda.goveol.orgsemanticscholar.org |

| Troupin | - | Aerial parts | usda.goveol.orgsemanticscholar.org |

| 4-Methylcoumarin | Coumarin | Aerial parts | usda.goveol.orgsemanticscholar.org |

| 3,3'-Di-O-methylellagic acid | Phenolic acid | Aerial parts | usda.goveol.orgsemanticscholar.org |

| 5-Hydroxy-3,7,4'-trimethoxyflavone | Flavonoid | Aerial parts | texasinvasives.orgresearchgate.net |

| 3,5,7-Trihydroxy-4'-methoxyflavone | Flavonoid | Aerial parts | texasinvasives.orgresearchgate.net |

Presence in Tamarix aphylla

Tamarix aphylla (L.) H.Karst., also known as Athel tamarisk, is another prominent species within the Tamarix genus where this compound has been detected. The phytochemical composition of Tamarix aphylla includes a range of polyphenols, such as gallic acid, ellagic acid, isoferulic acid, dehydrodigallic acid, and juglanin, alongside various flavonoids wikipedia.org. Among these flavonoids, isoquercitrin, quercetin (B1663063) glucoside, and its methyl derivatives, tamarixetin (B191864) and this compound, have been identified wikipedia.org. Thin-layer chromatography (TLC) tests conducted on T. aphylla extracts have consistently indicated flavonoids as major components cabidigitallibrary.org.

Table 2: Flavonoids and Polyphenols in Tamarix aphylla

| Compound Name | Classification | Plant Part/Source | Reference |

| This compound | Flavonoid | Floral extract, Leaves, Stems | wikipedia.org |

| Tamarixetin | Flavonoid | Floral extract, Leaves, Stems | wikipedia.org |

| Isoquercitrin | Flavonoid | Floral extract | wikipedia.org |

| Quercetin glucoside | Flavonoid | Floral extract | wikipedia.org |

| Gallic acid | Polyphenol | Floral extract, Leaves, Stems | wikipedia.org |

| Ellagic acid | Polyphenol | Floral extract, Leaves, Stems | wikipedia.org |

| Isoferulic acid | Polyphenol | Floral extract | wikipedia.org |

| Dehydrodigallic acid | Polyphenol | Floral extract | wikipedia.org |

| Juglanin | Polyphenol | Floral extract | wikipedia.org |

Identification in Tamarix indica

This compound has been specifically identified in the leaves of Tamarix indica Willd. invasive.org. Tamarix indica is a tree species belonging to the Tamaricaceae family, native to regions spanning from Afghanistan to the Indian Subcontinent iucnredlist.orgkew.org. Its leaves are a known source of this flavonoid, among other phytochemicals such as 4-methylcoumarin and 3,3'-Di-O-methylellagic acid invasive.org.

Table 3: Phytochemicals Identified in Tamarix indica Leaves

| Compound Name | Classification | Plant Part | Reference |

| This compound | Flavonoid | Leaf | invasive.org |

| 4-Methylcoumarin | Coumarin | Leaf | invasive.org |

| 3,3'-Di-O-methylellagic acid | Phenolic acid | Leaf | invasive.org |

Association with Tamarix articulata

Tamarix articulata Vahl is recognized as a synonym for Tamarix aphylla (L.) H.Karst. wikipedia.orgusda.govcal-ipc.orgeppo.intgbif.orgdoc-developpement-durable.org. Consequently, the presence of this compound in Tamarix aphylla directly implies its association with Tamarix articulata. This halophytic plant is characterized by its rich content of polyphenolic phytochemicals and flavonoids researchgate.net.

Occurrence in Other Plant Species

Beyond the Tamarix genus, this compound has also been detected and isolated from species belonging to other plant families, demonstrating its broader natural distribution.

Detection in Astragalus tanae Sosn

This compound is a flavonoid that has been successfully isolated from Astragalus tanae Sosn., an endemic species to Georgia iucnredlist.orgeppo.intkew.orgbugwood.orgcabidigitallibrary.org. The isolation process involved the extraction of various compounds from the plant. In addition to this compound, other flavone (B191248) glycosides, namely tanoside I and II, chrysoeriol-7-O-β-D-glucopyranosyl-4′-O-α-L-rhamnopyranoside, chrysoeriol-4′-O-α-L-rhamnopyranoside, kaempferol-3-O-β-D-glucopyranosyl(2→1)-O-α-L-rhamnopyranoside (kaempferol-3-O-β-D-neohesperidoside), apigenin, and β-sitosterol-3-O-β-D-glucopyranoside (daucosterol), were also isolated from Astragalus tanae Sosn cal-ipc.orgeppo.intbugwood.org. This highlights the plant as a source of diverse bioactive secondary metabolites.

Table 4: Compounds Isolated from Astragalus tanae Sosn

| Compound Name | Classification | Reference |

| This compound | Flavonoid | iucnredlist.orgeppo.intkew.orgbugwood.orgcabidigitallibrary.org |

| Tanoside I | Flavone Glycoside | cal-ipc.orgeppo.intbugwood.org |

| Tanoside II | Flavone Glycoside | cal-ipc.orgeppo.intbugwood.org |

| Chrysoeriol-7-O-β-D-glucopyranosyl-4′-O-α-L-rhamnopyranoside | Flavone Glycoside | cal-ipc.orgeppo.intbugwood.org |

| Chrysoeriol-4′-O-α-L-rhamnopyranoside | Flavone Glycoside | cal-ipc.orgeppo.intbugwood.org |

| Kaempferol-3-O-β-D-glucopyranosyl(2→1)-O-α-L-rhamnopyranoside (Kaempferol-3-O-β-D-neohesperidoside) | Flavonoid Glycoside | cal-ipc.orgeppo.intbugwood.org |

| Apigenin | Flavonoid | cal-ipc.orgeppo.intbugwood.org |

| β-Sitosterol-3-O-β-D-glucopyranoside (Daucosterol) | Sterol Glycoside | cal-ipc.orgeppo.intbugwood.org |

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 12443210 |

Plant Taxonomical Information

| Plant Species | Kingdom | Family | Genus | Species |

| Tamarix gallica | Plantae | Tamaricaceae | Tamarix | T. gallica |

| Tamarix aphylla | Plantae | Tamaricaceae | Tamarix | T. aphylla |

| Tamarix indica | Plantae | Tamaricaceae | Tamarix | T. indica |

| Tamarix articulata | Plantae | Tamaricaceae | Tamarix | T. articulata |

| Astragalus tanae Sosn | Plantae | Fabaceae | Astragalus | A. tanae |

Presence in Hibiscus manihot L.

Despite the reference in the prompt, the presence of this compound in Hibiscus manihot L. (also known as Abelmoschus manihot) could not be confirmed through the provided scientific literature. Information regarding Hibiscus manihot L. describes it as a tropical subshrub cultivated for its edible leaves and ornamental flowers, rich in vitamins, iron, and protein wikipedia.orgpjmonline.orgfishersci.co.uknih.govwikipedia.org, but no direct evidence of this compound's presence in this specific plant was found.

Biosynthesis Pathways of this compound

This compound, as a flavonoid glycoside, is synthesized through a complex series of enzymatic reactions that are part of the broader phenylpropanoid and flavonoid biosynthesis pathways in plants.

The biosynthesis of flavonoids, including this compound, initiates from the phenylpropanoid pathway. This pathway begins with the amino acid L-phenylalanine, which is converted into 4-coumaroyl-CoA through a series of enzymatic steps guidetopharmacology.orgnih.govnih.gov. Subsequently, one molecule of 4-coumaroyl-CoA condenses with three molecules of malonyl-CoA to form a chalcone (B49325) scaffold, a reaction catalyzed by chalcone synthase (CHS) guidetopharmacology.orgwikipedia.orgnih.govnih.gov.

The chalcone then undergoes isomerization, typically catalyzed by chalcone isomerase (CHI), to form a flavanone (B1672756) wikipedia.orgnih.govnih.govnih.gov. Flavanones are further modified to dihydroflavonols by flavanone 3-hydroxylase (F3H) nih.govuni.lu. Dihydroflavonols serve as precursors for various flavonoid subclasses, including flavonols like quercetin nih.govnih.gov.

This compound is a derivative of quercetin, specifically Tamarixetin-3-O-glucoside nih.govthegoodscentscompany.com. This implies that quercetin is an intermediate in its biosynthesis. Quercetin undergoes an O-methylation reaction to form Tamarixetin (4'-O-methylquercetin) nih.govwikipedia.orgwikipedia.orgsenescence.info. The final step involves the glycosylation of Tamarixetin, where a glucose moiety is attached, typically at the 3-O position, to yield this compound nih.gov.

The formation of this compound involves several key enzymes:

Chalcone Synthase (CHS) : Catalyzes the initial condensation of 4-coumaroyl-CoA and malonyl-CoA to form chalcones guidetopharmacology.orgwikipedia.orgnih.govnih.gov.

Chalcone Isomerase (CHI) : Facilitates the stereospecific cyclization of chalcones into flavanones wikipedia.orgnih.govnih.govuni.lu.

Flavanone 3-Hydroxylase (F3H) : Converts flavanones to dihydroflavonols nih.govuni.lu.

Flavonol Synthase (FLS) : Catalyzes the formation of flavonols, such as quercetin, from dihydroflavonols guidetopharmacology.orgnih.govuni.lu.

O-Methyltransferases (OMTs) : Specifically, quercetin O-methyltransferases are responsible for the methylation of quercetin to Tamarixetin. These enzymes transfer a methyl group, often from S-adenosylmethionine (SAM), to hydroxyl positions on the flavonoid ring, with Tamarixetin being methylated at the 4'-O position of quercetin nih.govwikipedia.orgontosight.aiontosight.aifrontiersin.orgmdpi.com.

Glycosyltransferases (GTs) : Primarily UDP-glycosyltransferases (UGTs), catalyze the attachment of sugar moieties (like glucose) to the flavonoid aglycone. In the case of this compound, a glucose molecule is added to Tamarixetin, typically at the 3-O position nih.govpjmonline.orgcas.cznih.govsci-hub.sefrontiersin.org. These enzymes use UDP-activated sugar donors pjmonline.orgfrontiersin.org.

The biosynthesis and accumulation of flavonoids, including those leading to this compound, are tightly regulated at the transcriptional level. Key regulatory roles are played by a complex of transcription factors:

MYB transcription factors : These are a large family of transcription factors that play significant roles in plant growth and development, and are crucial regulators of flavonoid biosynthesis nih.govnih.govsenescence.infoontosight.aiwikidata.orgontosight.aiguidetopharmacology.org.

Basic Helix-Loop-Helix (bHLH) proteins : These transcription factors interact with MYB proteins to regulate the expression of structural genes in the flavonoid pathway nih.govnih.govsenescence.infoontosight.aiguidetopharmacology.org.

WD40 repeat proteins : These proteins act as scaffold proteins, forming a ternary complex (MYB-bHLH-WD40, or MBW complex) that orchestrates the activation and spatial and temporal expression of flavonoid biosynthetic genes nih.govnih.govsenescence.infoontosight.ai.

This MBW complex is essential for controlling the carbon flux through the flavonoid pathway, determining the specific flavonoid compounds produced and their accumulation in different plant tissues nih.govsenescence.infoontosight.ai. Environmental cues and phytohormones can also modulate the expression of these regulatory genes, influencing flavonoid synthesis guidetopharmacology.org.

The biosynthesis of this compound involves a series of metabolic intermediates and precursors that are common to the broader flavonoid pathway. These include:

L-Phenylalanine : The primary aromatic amino acid precursor for the phenylpropanoid pathway guidetopharmacology.orgwikipedia.orgnih.govnih.gov.

4-Coumaroyl-CoA : An activated cinnamic acid derivative formed from phenylalanine, which is a key starter molecule for flavonoid biosynthesis guidetopharmacology.orgwikipedia.orgnih.govgenome.jpnih.gov.

Malonyl-CoA : A coenzyme A derivative of malonic acid, which provides the acetate (B1210297) units for the flavonoid A-ring nih.govnih.govnih.govwikipedia.orghmdb.ca.

Chalcones : The first true flavonoid intermediates, formed by the condensation of 4-coumaroyl-CoA and malonyl-CoA fishersci.nlguidetopharmacology.orgwikipedia.orgnih.govnih.govfishersci.nompg.denih.gov.

Flavanones : Formed by the cyclization of chalcones fishersci.cawikipedia.orgmpg.denih.govnih.govuni.lu.

Dihydroflavonols : Hydroxylated flavanones, such as dihydroquercetin, which are precursors to flavonols nih.govnih.govnih.govmetabolomicsworkbench.org.

Quercetin : A prominent flavonol that serves as the aglycone precursor for Tamarixetin and subsequently this compound nih.govwikipedia.orgwikipedia.orgnih.govsenescence.infoguidetopharmacology.orgfishersci.nlresearchgate.net.

Tamarixetin : The methylated derivative of quercetin, which is then glycosylated to form this compound nih.govthegoodscentscompany.comnih.govwikipedia.orgwikipedia.orgsenescence.info.

Advanced Extraction and Isolation Methodologies for Tamarixin

Optimization of Conventional Extraction Techniques

Conventional extraction methods, while established, require careful optimization of parameters such as solvent type, temperature, and extraction duration to enhance the recovery of target compounds like Tamarixin.

Maceration involves soaking powdered plant material in a solvent at room temperature for an extended period, allowing the soluble compounds to diffuse into the solvent. For the extraction of phenolic compounds, including flavonoids, from Tamarix gallica leaves and flowers, 70% methanol (B129727) has been identified as an effective maceration solvent, yielding high total antioxidant and anti-radical capacities nih.govresearchgate.net. Studies comparing maceration with more advanced techniques, such as Microwave-Assisted Extraction (MAE), have shown that MAE can be more efficient in recovering metabolites from plant biomass, including those from Tamarix nilotica, based on measurements of total phenolic content and radical scavenging activity plos.orgnih.gov.

| Plant Species | Extraction Method | Solvent | Key Finding (Maceration) | Reference |

| Tamarix gallica | Maceration | 70% Methanol | Best solvent for high total antioxidant and anti-radical capacities from leaves and flowers. nih.govresearchgate.net | |

| Tamarix nilotica | Maceration vs. MAE | Various | MAE was found to be more efficient than maceration for metabolite recovery. plos.orgnih.gov |

Percolation is a continuous extraction process where the solvent (menstruum) flows slowly through a column of powdered plant material, extracting soluble constituents as it passes. This method is often described as a series of short macerations, aiming to achieve a maximum concentration of the extract philadelphia.edu.jo. The efficiency of percolation can be improved by ensuring the solvent continuously circulates through the drug, which reduces boundary layers and minimizes local concentration, leading to a shorter extraction time philadelphia.edu.jo. While specific data on this compound extraction via percolation is not extensively detailed in the provided search results, the general principles of percolation emphasize its role in producing concentrated extracts by treating the process as a multi-stage operation philadelphia.edu.jo.

Soxhlet extraction is a widely recognized liquid-solid extraction method suitable for solid samples, employing a continuous cycle of solvent reflux and siphoning to repeatedly wash the sample with pure solvent hawachfilterpaper.comhielscher.com. This technique is known for its high extraction efficiency, as it allows for the concentration of solubles into the flask hawachfilterpaper.com. In the context of Tamarix aphylla, Soxhlet extraction has been utilized with ethyl acetate (B1210297) and then with an ethanol (B145695)/water (90%) mixture for the detection of various flavonoids, including Kaempferol, Quercetin (B1663063), Isorhamnetin (B1672294), and Rutin (B1680289) uomustansiriyah.edu.iq.

Key parameters influencing Soxhlet extraction efficiency include:

Extraction Time: Soxhlet extraction typically requires a longer duration, ranging from 6 to 48 hours mdpi.comnih.gov. For instance, studies on tamarind seeds using Soxhlet extraction were carried out for 6 hours nih.gov.

Temperature: The process is generally performed at temperatures between 65°C and 100°C mdpi.com.

Solvent Selection: The choice of solvent is crucial and depends on the chemical nature of the target compound and the matrix hawachfilterpaper.comhielscher.com. For example, n-hexane was found to give maximum oil yield from sesame seeds in a 4-hour Soxhlet extraction upm.edu.my.

| Parameter | Typical Range/Example | Impact on Extraction | Reference |

| Extraction Time | 6-48 hours (e.g., 6 hours for tamarind seeds) | Longer periods allow for sufficient degradation of plant tissue and release of compounds. mdpi.comnih.gov | |

| Temperature | 65-100°C | Affects solubility and kinetics. mdpi.com | |

| Solvent Selection | Depends on target compound polarity (e.g., ethyl acetate, ethanol/water for Tamarix aphylla flavonoids) | Maximizes enrichment of target substance while minimizing impurities. hawachfilterpaper.comhielscher.comuomustansiriyah.edu.iq |

Percolation Efficiency

Implementation of Modern Green Extraction Technologies

Modern green extraction technologies offer environmentally friendly and often more efficient alternatives to conventional methods, characterized by reduced solvent consumption, shorter extraction times, and higher yields.

Microwave-Assisted Extraction (MAE) is an innovative technique that combines microwave energy with traditional solvent extraction nih.gov. MAE operates by heating both the solvent and the plant material evenly, leading to plant cell swelling, structural changes, and cell rupture, which significantly enhances the extraction rate ncsu.edumdpi.com. This method offers several advantages, including shorter extraction times, reduced solvent costs, and increased automation, making it a reproducible and efficient technique for obtaining bioactive compounds nih.govncsu.edu.

Comparative studies have demonstrated MAE's superiority over conventional maceration. For instance, in the extraction of metabolites from Tamarix nilotica, MAE proved more efficient than maceration, resulting in higher total phenolic content, antioxidant capacity, and cytotoxicity of the extracts plos.orgnih.gov. For the extraction of rutin (a flavonoid related to this compound) from Tamarix chinensis, optimal MAE conditions were identified as an extraction time of 9 minutes and a microwave power of 600 W, using [Bmim]Br ionic liquid as a suitable solvent researchgate.net.

| Parameter | Optimal/Typical Value for Tamarix or Flavonoids | Key Finding | Reference |

| Extraction Time | 9 minutes (for rutin from Tamarix chinensis) | Significantly shorter than conventional methods. researchgate.net | |

| Microwave Power | 600 W (for rutin from Tamarix chinensis) | Enhances cell rupture and extraction rate. researchgate.net | |

| Solvent | [Bmim]Br ionic liquid (for rutin from Tamarix chinensis) | Can be optimized for specific compounds. researchgate.net | |

| Efficiency | Superior to maceration (for Tamarix nilotica metabolites) | Higher yields, TPC, antioxidant activity. plos.orgnih.gov |

Ultrasound-Assisted Extraction (UAE) is an advanced technique that utilizes ultrasound waves to facilitate the extraction of target compounds from plant matrices nih.gov. The primary mechanism behind UAE is acoustic cavitation, where ultrasound waves generate and collapse microscopic bubbles in the liquid medium, leading to cell disruption and enhanced mass transfer mdpi.com. This process allows for higher extraction yields in less time, at lower temperatures, and with reduced energy and solvent requirements compared to conventional methods nih.govmdpi.com.

UAE is considered a green chemistry approach due to its ability to reduce the need for toxic solvents and minimize energy input mdpi.com. For the extraction of bioactive compounds from date processing byproduct, optimal UAE conditions were determined to be 15 minutes at 40°C with a 60% ethanol solution, leading to significant enhancement in the extraction of total phenolic content, total flavonoid content, and antioxidant activity journalejnfs.com. While specific data for this compound extraction using UAE is not provided, the general effectiveness of UAE for extracting various bioactive compounds, including flavonoids, from plant materials suggests its applicability for this compound mdpi.com.

| Parameter | Optimal/Typical Value (General UAE) | Key Finding | Reference |

| Extraction Time | 15 minutes (for date processing byproduct) | Shorter extraction duration. journalejnfs.com | |

| Temperature | 40°C (for date processing byproduct) | Lower temperatures, preserving heat-sensitive compounds. journalejnfs.com | |

| Solvent | 60% Ethanol (for date processing byproduct) | Reduced solvent consumption. journalejnfs.com | |

| Mechanism | Acoustic cavitation, cell disruption, enhanced mass transfer | Increases extraction efficiency and yield. mdpi.commdpi.com |

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known by names such as Accelerated Solvent Extraction (ASE) or Pressurized Hot Solvent Extraction (PHSE), is an advanced technique for extracting compounds from solid and semi-solid matrices google.comnih.gov. This method utilizes solvents at elevated temperatures and pressures, below their critical points, to maintain the solvent in a liquid state throughout the extraction process google.comnih.gov. The high temperature and pressure conditions alter the physicochemical properties of the solvent, leading to increased analyte solubility, decreased surface tension, reduced viscosity, and enhanced mass transfer rates google.comnih.gov. These changes allow for deeper and easier penetration of the solvent into the plant matrix, resulting in significantly higher extraction yields compared to conventional methods nih.gov.

Advantages of PLE include reduced extraction time, lower solvent consumption, and the possibility of automation, which improves reproducibility and reduces labor google.comnih.gov. Furthermore, PLE offers versatility in solvent selection, allowing for the choice of solvents based on the chemical characteristics of the target compounds nih.gov. While specific data on this compound extraction using PLE is not extensively detailed in the provided literature, PLE is a recognized method for extracting various bioactive compounds, including terpenoids and fatty acids, from plant materials nih.gov.

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is a "green" extraction technique that employs supercritical fluids, most commonly carbon dioxide (CO2), as the extracting solvent. CO2 is favored due to its low critical temperature (31°C) and pressure (74 bar), non-toxicity, widespread availability, and low cost. In its supercritical state, CO2 exhibits properties of both a gas and a liquid, allowing it to diffuse through solid matrices like a gas and dissolve compounds like a liquid.

The key advantage of SFE is its selectivity, which can be precisely controlled by adjusting temperature and pressure. This allows for the selective extraction of different compound classes; for instance, volatile oils can be extracted at lower pressures, while lipids may require higher pressures or the addition of co-solvents like ethanol. SFE also offers a solvent-free process, ensuring no residues in the final extract, and is beneficial for heat-sensitive bioactive compounds due to its relatively moderate operating temperatures. Although specific SFE parameters for this compound are not detailed, the technique is widely used for the selective isolation of compounds such as polyphenols and flavonoids from various plant materials.

Enzyme-Assisted Extraction (EAE)

Enzyme-Assisted Extraction (EAE) is an eco-friendly and cost-effective method that enhances the recovery of natural bioactive compounds from plant materials. The principle behind EAE involves the use of hydrolytic enzymes to degrade plant cell wall components, such as cellulose, pectin, and lignin. This enzymatic degradation facilitates the diffusion of the extraction solvent into the plant matrix, leading to a more efficient release of intracellular metabolites.

EAE has been shown to improve the recovery of various bioactive metabolites, including polyphenols, carotenoids, and polysaccharides. Common enzymes utilized in EAE include cellulases, pectinases, and proteases, which target specific components of the cell wall. The effectiveness of EAE depends on optimizing parameters such as enzyme concentration, temperature, and extraction time, as these factors influence enzyme activity and the stability of the target compounds. While direct studies on this compound extraction using EAE were not found, the method's proven efficacy for other flavonoids and polyphenols suggests its potential applicability for enhancing this compound yield.

Impact of Solvent Systems and Polarity on this compound Yield and Purity

The choice of solvent and its polarity significantly influences the yield and purity of extracted phytochemicals, including flavonoids like this compound. Different solvents possess varying polarities, which dictate their ability to dissolve specific compounds. A serial exhaustive extraction method often involves using solvents of increasing polarity, from non-polar (e.g., n-hexane) to highly polar (e.g., water), to ensure a broad range of compounds are extracted.

Research on Tamarix gallica showed that 70% methanol was the most effective maceration solvent for extracting leaves and flowers, yielding high total antioxidant and anti-radical capacities. This extract contained major phenolics such as catechin, isorhamnetin-3-O-glucoside, and isoquercetin. Another study on Tamarix hispida aerial parts investigated ethanol solutions of different concentrations (96%, 70%, 50%) and found varying compositions of phenolic and polyphenolic compounds depending on the ethanol concentration. This highlights that even within a single solvent type, concentration can modulate extraction efficiency for different compounds.

The selection of an optimal solvent system for this compound extraction would likely involve considering its specific chemical structure as a flavonoid and conducting empirical studies to determine the ideal polarity, solvent type (e.g., water, ethanol, methanol, acetone, ethyl acetate), and solvent concentration for maximizing both yield and purity.

Table 1: Influence of Solvent Polarity on Phytochemical Extraction (General Trends)

| Solvent Polarity (Increasing) | Typical Compounds Extracted | General Impact on Extract Yield | General Impact on Phenolic/Flavonoid Content |

| Non-polar (e.g., n-hexane) | Lipids, waxes | Low | Low |

| Medium-polar (e.g., ethyl acetate, acetone) | Flavonoids, some phenolics | Moderate | Can be optimal for specific flavonoids |

| Polar (e.g., ethanol, methanol, water) | Phenolics, flavonoids, sugars, polar compounds | High | Varies; often high overall, but specific compound content may vary |

Influence of Plant Organ and Developmental Stage on this compound Extraction

The concentration of secondary metabolites, including this compound, within a plant can vary significantly depending on the specific plant organ and its developmental stage. This variation is a crucial factor to consider for optimizing extraction protocols.

For species within the Tamarix genus, which are known sources of this compound, observations have been made regarding phytochemical distribution. For example, in Tamarix aphylla, while leaves and stems exhibit comparable phytochemical compositions, the leaves generally contain a considerably higher quantity of polyphenols google.com. Similarly, studies on Tamarix gallica have indicated that leaves show more potent antioxidant activity when extracted with 70% methanol, suggesting a higher concentration of active compounds, potentially including this compound, in this organ.

Beyond the Tamarix genus, general trends in plant secondary metabolite accumulation provide valuable insights. For instance, in Rumex crispus and Rumex obtusifolius, the maximum content of phenolic compounds was observed in the reproductive organs (flowers and seeds) during both flowering and fruiting stages, with stems generally having the lowest content. Another study on Sinopodophyllum hexandrum found that total flavonoid and total phenol (B47542) contents were highest in the rhizome, followed by the root, then fruit, flower, leaf, stem, and petiole. These findings underscore that different plant parts serve as primary accumulation sites for specific compounds.

Regarding developmental stage, plants often exhibit changes in their chemical profiles as they mature. For example, Tamarix species are known to support all flowering stages, from buds to mature seeds, simultaneously. This continuous production across different reproductive stages could imply a sustained presence or varying concentrations of this compound throughout the plant's life cycle. Studies on other plants have shown that the developmental stage at harvest can significantly affect the production and composition of essential oils and other secondary metabolites. Therefore, understanding the specific accumulation patterns of this compound across different organs and developmental stages of its source plants is essential for maximizing extraction yields.

Table 2: General Influence of Plant Organ on Phytochemical Content

| Plant Organ | General Trend for Phenolic/Flavonoid Content | Example (Non-Tamarixin Specific) |

| Leaves | Often high, especially for polyphenols | Tamarix aphylla leaves have higher polyphenols google.com |

| Flowers | Can be high, especially reproductive parts | High phenolic content in Rumex flowers/seeds |

| Stems | Generally lower | Lowest phenolic content in Rumex stems |

| Roots | Varies; can be significant for some compounds | High flavonoid/phenol content in Sinopodophyllum hexandrum rhizome/root |

Preclinical Biological Activity Profiling and Mechanistic Elucidation of Tamarixin

Antioxidant Potentials and Radical Scavenging Mechanisms

Tamarixin and extracts from Tamarix species, which contain this compound, exhibit significant antioxidant properties through various mechanisms, including direct scavenging of reactive oxygen species, modulation of endogenous antioxidant enzyme systems, and contribution to nonenzymatic antioxidant capacity.

Direct Scavenging of Reactive Oxygen Species (ROS)

This compound has been shown to react with reactive oxygen species (ROS), which are highly reactive molecules that can cause oxidative stress and damage to cellular components nih.gov. Studies on the methanol (B129727) extract of Tamarix indica, a plant known to contain this compound, demonstrated potent antioxidant activity. This extract exhibited an IC50 value of 7.98 ± 0.87 µg/mL in a DPPH free radical scavenging assay, indicating its effectiveness in reducing ROS levels uni.lunih.gov. The generation of excessive ROS coupled with a deficiency in antioxidant defense mechanisms is a recognized factor in the development of cancer, as it can lead to lipid peroxidation and DNA strand breaks uni.lu. Halophytes, such as Tamarix ramosissima, have evolved sophisticated and efficient systems for scavenging ROS, contributing to their resilience in stressful environments knapsackfamily.com. The direct scavenging of ROS by compounds like this compound is crucial as excessive ROS can directly oxidize biological macromolecules, including proteins, nucleic acids, and lipids, thereby exacerbating inflammatory responses and contributing to various diseases mdpi.com.

Table 1: Antioxidant Activity of Tamarix indica Methanol Extract

| Assay | IC50 Value (µg/mL) | Reference |

| DPPH Free Radical | 7.98 ± 0.87 | uni.lunih.gov |

Modulation of Endogenous Antioxidant Enzyme Systems (e.g., SOD, POD, CAT)

This compound has been observed to enhance the activity of key endogenous detoxifying enzymes, including catalase (CAT), peroxidase (POD), and superoxide (B77818) dismutase (SOD). Superoxide dismutase (SOD), a metalloprotein and chain-breaking antioxidant, plays a vital role by converting harmful superoxide radicals into hydrogen peroxide, thus preventing the cascade of reactive oxygen species uni.lu. Research on Tamarix indica showed that treatment with its methanol extract significantly increased SOD and glutathione (B108866) (GSH) levels in comparison to carcinogenic control groups uni.lu.

Further investigations into Tamarix ramosissima roots under sodium chloride (NaCl) stress revealed that the activities of SOD, POD, and CAT increased, which contributed to the plant's enhanced ability to withstand salt stress by effectively scavenging excess ROS knapsackfamily.com. Notably, the activities of SOD, POD, and CAT in T. ramosissima roots reached their peak levels after 168 hours of exposure to 200 mM NaCl stress. The upregulation of antioxidant enzyme genes, such as those for CAT and POD, is known to regulate hydrogen peroxide (H2O2) homeostasis and improve tolerance to various stresses, including salt stress.

Table 2: Modulation of Antioxidant Enzyme Activities in Tamarix ramosissima Roots under NaCl Stress

| Enzyme Activity | Observation under NaCl Stress (e.g., 200 mM NaCl at 168h) | Reference |

| SOD | Increased, reaching highest levels | |

| POD | Increased, reaching highest levels | |

| CAT | Increased, reaching highest levels |

Anticancer and Antiproliferative Investigations

This compound and extracts containing it have demonstrated promising anticancer and antiproliferative activities through mechanisms involving the induction of programmed cell death and the regulation of cellular proliferation and cell cycle progression.

Induction of Programmed Cell Death Pathways (Apoptosis, Autophagy)

This compound has been reported to possess cytotoxic activity. Research on Tamarix articulata methanolic extract revealed its significant antiproliferative potential and its ability to induce cell death by activating both apoptosis and autophagy pathways in hepatocellular carcinoma (HCC) cell lines, including HepG2, Huh7D12, and Hep3B cells. The induction of apoptosis was further supported by the observed activation of key apoptotic marker proteins, caspase-3 and PARP1, at higher concentrations of the T. articulata extract.

Another study focusing on Tamarix gallica extract showed its cytotoxic effects on Hep2 cells and demonstrated pro-apoptotic activity via an intrinsic mechanism. This involved an increase in the levels of pro-apoptotic proteins such as caspase 3 and Cytochrome c, alongside a decrease in anti-apoptotic proteins like Bcl xL and members of the IAP family. Programmed cell death (PCD) encompasses various cellular mechanisms, including apoptosis, autophagy, and programmed necrosis, by which cells are designed to die under specific stimuli. Autophagy is a critical cellular process involving the regulated turnover of cellular constituents through an autophagosomal-lysosomal pathway. Natural compounds derived from plants are increasingly recognized for their ability to induce apoptosis in cancer cells, often attributed to their inherent antioxidant and anti-inflammatory properties uni.lu.

Regulation of Cellular Proliferation and Cell Cycle Progression

Beyond inducing cell death, this compound and its related plant extracts also influence cellular proliferation and cell cycle progression. Tamarix gallica ethyl acetate (B1210297) extract exhibited considerable antiproliferative effects, leading to a reduction in the number of cancer cells. Specifically, Tamarix articulata extract significantly inhibited the viability and clonogenic properties of prostate cancer cells. Its IC50 values ranged from 245–289 µg/mL against various prostate cancer cell lines, including LnCaP, PC-3, DU 145, C42B, and VCaP cells.

Furthermore, the methanolic extract of T. articulata was shown to induce cell cycle arrest at the G0/G1 phase in hepatocellular carcinoma cells. This effect was accompanied by an increased expression of cell cycle checkpoint proteins, p27/Kip and p21/Cip, and a concomitant decrease in the expression of cyclin D1. Extracts from Tamarix gallica (shoot, leaf, and flower) significantly inhibited the growth of Caco-2 colon cancer cells at concentrations of 50 and 100 µg/mL, with nearly all extracts achieving a 62% inhibition of cell growth at 100 µg/mL. DAPI staining results for T. gallica extracts indicated a reduction in DNA synthesis, further confirming their impact on Caco-2 cell proliferation. The progression through the cell cycle is tightly controlled by numerous mechanisms, including the regulation of cyclin-dependent kinases (CDK) by cyclins, CDK inhibitors, and phosphorylation events, which are essential for correct cell division.

Table 3: Antiproliferative Activity of Tamarix articulata Extract on Prostate Cancer Cells

| Cell Line | IC50 Value (µg/mL) | Reference |

| LnCaP | 245 | |

| PC-3 | 248 | |

| DU 145 | 256 | |

| C42B | 289 | |

| VCaP | 273 |

Influence on Detoxification Enzymes (Phase I and II)

Research indicates that extracts containing this compound can influence the activity of hepatic detoxification enzymes, particularly those involved in Phase I and Phase II metabolism. For instance, studies involving Tamarix gallica extracts, which contain this compound, have shown a reduction in the activity of glutathione S-transferase and xanthine (B1682287) oxidase. These enzymes play crucial roles in the detoxification process, with glutathione S-transferase being a key Phase II enzyme involved in conjugating xenobobiotics for excretion, and xanthine oxidase contributing to reactive oxygen species production tandfonline.comtandfonline.com. The ability of this compound-containing extracts to modulate these enzymes suggests a potential role in mitigating oxidative stress and supporting hepatic function by influencing the metabolic pathways responsible for neutralizing harmful compounds.

Attenuation of Lipid Peroxidation

This compound exhibits significant antioxidant activity, which contributes to its ability to attenuate lipid peroxidation. Lipid peroxidation is a destructive process where free radicals attack lipids, particularly those in cell membranes, leading to cellular damage and dysfunction. This compound, as a flavonoid, is recognized for its capacity to react with reactive oxygen species (ROS), thereby scavenging free radicals and inhibiting the chain reactions of lipid peroxidation waocp.orgevitachem.comnih.gov. Studies on Tamarix gallica and Tamarix indica extracts, both containing this compound, have demonstrated their effectiveness in reducing lipid peroxidation and hydrogen peroxide content, while also enhancing the levels of antioxidant enzymes like superoxide dismutase (SOD) waocp.orgtandfonline.comtandfonline.com. This protective effect underscores this compound's role in maintaining cellular integrity against oxidative damage.

Table 1: Influence of Tamarix gallica Extract (containing this compound) on Hepatic Oxidative Stress Markers

| Treatment Group | Lipid Peroxidation (nmol TBARS formed/h/g tissue) | Hydrogen Peroxide Content (nmol H2O2/g formed) | Superoxide Dismutase (uM epinephrine (B1671497) oxidized/min/mg protein) |

| Saline-treated control | Baseline | Baseline | Baseline |

| TAA-treated control | ~165% increase tandfonline.com | ~227% increase tandfonline.com | ~43% reduction tandfonline.com |

| T. gallica (25 mg/kg) | ~10% reduction vs. TAA tandfonline.com | ~29% reduction vs. TAA tandfonline.com | ~11% increase vs. TAA tandfonline.com |

| T. gallica (50 mg/kg) | ~39% reduction vs. TAA tandfonline.com | ~48% reduction vs. TAA tandfonline.com | ~18% increase vs. TAA tandfonline.com |

Note: Data for TAA-treated control are relative to saline-treated control. Data for T. gallica treatment are relative to TAA-treated control.

Antimicrobial Activities

This compound and extracts containing it have demonstrated appreciable antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria medchemexpress.commdpi.comscialert.netresearchgate.netnih.govresearchgate.netcabidigitallibrary.org. This broad-spectrum activity highlights its potential as a natural antimicrobial agent.

Antifungal Properties

Extracts from Tamarix species, which contain this compound, have demonstrated notable antifungal activities. For instance, Tamarix aphylla extracts have been shown to inhibit the growth of several pathogenic fungi researchgate.netnih.gov.

Complexation with Microbial Proteins and Cell Walls

While direct studies on this compound's specific complexation with microbial proteins and cell walls are limited in the provided literature, the antifungal activity observed in Tamarix extracts, which contain this compound, is often attributed to their rich phenolic content, including flavonoids like this compound nih.govethernet.edu.et. Phenolic phytochemicals, in general, can exert antimicrobial effects by inducing hyperacidification at the plasma membrane interface of microorganisms and causing intracellular cytosolic acidification, which may disrupt the H+-ATPase essential for ATP synthesis researchgate.net. This mechanism can lead to damage to fungal cell membranes and walls, ultimately inhibiting fungal growth evitachem.com.

Mechanism of Fungal Growth Inhibition

The inhibitory effects of Tamarix extracts on fungal growth have been quantified against various fungal species. For example, crude ethanolic extracts of Tamarix aphylla stem-bark demonstrated significant inhibition against several pathogenic fungi.

Table 1: Antifungal Activity of Tamarix aphylla Stem-Bark Extract (Chloroform Solvent) against Pathogenic Fungi

| Fungal Species | Growth Inhibition (%) (Chloroform Extract, 2000 ppm) |

| Fusarium oxysporum | 97.68 ± 0.58 |

| Saccharomyces cerevisiae | 92.68 ± 3.33 |

| Aspergillus fumigatus | 91.46 ± 2.08 |

| Aspergillus flavus | 88.48 ± 0.88 |

| Penicillium notatum | 87.95 ± 1.15 |

| Aspergillus niger | 9.37 ± 0.33 |

Antiviral Potentials

This compound has garnered attention for its potential antiviral properties. Hydro-alcoholic extracts from Tamarix nilotica, which contain this compound, have exhibited significant antiviral activities uwi.edu. Furthermore, this compound has been specifically mentioned in patent literature for its potential use against COVID-19, often in combination with other compounds like quercetin (B1663063) nih.gov. Quercetin, a flavonoid structurally related to this compound, demonstrates anti-COVID-19 activity through mechanisms such as inhibiting the expression of human ACE2 receptors and key SARS-CoV-2 enzymes, including MPro, PLPro, and RdRp nih.gov. The inclusion of this compound in such formulations suggests its implicated role in these antiviral effects.

Anti-inflammatory Mechanisms

This compound exhibits anti-inflammatory effects, partly attributed to its antioxidant properties.

Modulation of Inflammatory Mediators and Pathways

This compound has been shown to exert anti-inflammatory effects by neutralizing free radicals through the donation of hydrogen atoms from its hydroxyl groups, thereby protecting cellular components and mitigating inflammation and apoptosis researchgate.net.

Tamarix species, containing this compound, have been extensively studied for their anti-inflammatory potential. Extracts from Tamarix aphylla, for example, have demonstrated the ability to modulate various inflammatory mediators and pathways nih.govnih.gov. These effects include:

Inhibition of Reactive Oxygen Species (ROS) and Nitric Oxide (NO) production: T. aphylla extracts suppressed intracellular ROS production and NO generation, both of which are key pro-inflammatory molecules nih.govnih.gov.

Suppression of Pro-inflammatory Cytokines: The extracts inhibited the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) nih.gov.

Modulation of Signaling Pathways: As a flavonoid, this compound is believed to contribute to the general mechanism observed in Tamarix extracts, where anti-inflammatory effects are often mediated by blocking pathways like the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor kappa B (NF-κB) activation pathways nih.gov. Inhibition of NF-κB signaling can suppress the transcription of genes encoding pro-inflammatory mediators.

Inhibition of T-cell Proliferation: Tamarix aphylla extracts also inhibited the proliferation of T-cells, which are crucial in immune responses and inflammation nih.govnih.gov.

These findings suggest that this compound, as a significant flavonoid constituent, plays a role in the observed anti-inflammatory activities of Tamarix plants by directly acting as an antioxidant and indirectly contributing to the modulation of various inflammatory mediators and signaling pathways.

Antidiabetic Effects

This compound, as a constituent of Tamarix species, contributes to their reported antidiabetic activities. Tamarix gallica, which lists this compound as a major phytoconstituent, has demonstrated antidiabetic properties by inhibiting the activities of α-amylase and α-glucosidase nih.gov. These enzymes are crucial targets for managing post-prandial glucose levels, as their inhibition slows down carbohydrate digestion and absorption nih.gov.

Furthermore, various Tamarix species have shown potential for treating diabetes through multiple mechanisms, including:

Inhibition of α-glycosidase activity: This is a key mechanism for controlling blood glucose levels.

Suppression of human islet amyloid polypeptide: This relates to the protection of pancreatic β-cells.

Regulation of blood glucose levels: Observed in animal models treated with Tamarix extracts containing this compound.

Modulation of autophagy: Studies on Tamarix stricta extract, which contains flavonoids, indicated a cytoprotective effect on pancreatic RIN-5F cells partially due to the modulation of autophagy.

Improvement of glycemic and lipid profiles: Animal studies have shown significant improvements in these parameters following treatment with Tamarix extracts.

These findings collectively suggest that this compound, as a prominent flavonoid in Tamarix plants, contributes to their multifaceted antidiabetic effects by influencing key metabolic enzymes and cellular processes relevant to glucose homeostasis.

Regulation of Glucose Metabolism Pathways

Beyond direct enzyme inhibition, Tamarix species, rich in flavonoids like this compound, contribute to the regulation of blood glucose levels nih.gov. This broader metabolic regulation is a key aspect of their antidiabetic potential. The mechanisms may involve modulating various pathways associated with glucose homeostasis, though specific detailed research findings directly attributing these effects solely to this compound are still emerging. The collective action of phytochemicals, including this compound, within these extracts is thought to contribute to their observed antidiabetic properties nih.gov.

Hepatoprotective Mechanisms

This compound exhibits significant hepatoprotective activity. Studies have shown that extracts containing this compound, such as those from Tamarix articulata, can reverse liver fibrosis induced by carbon tetrachloride (CCl4) in Wistar rats nih.gov. This protective effect is mediated by restoring serum levels of liver enzymes and antioxidant parameters, as well as inhibiting the necrosis of hepatocytes nih.gov. Similarly, Tamarix gallica extract, which contains this compound, demonstrated hepatoprotective activity against acetaminophen-induced hepatocellular damage in albino mice, leading to higher tissue regeneration researchgate.net. It also showed efficacy in recovering hepatic enzymes in a rifampicin (B610482) and isoniazid-induced hepatotoxicity model researchgate.net. These findings suggest this compound's role in mitigating liver injury and promoting hepatic recovery, potentially through antioxidant and anti-inflammatory actions naturesactiv.comhoelzel-biotech.comjddtonline.infojocpr.commedchemexpress.com.

Table 1: Hepatoprotective Effects of Tamarix Extracts (containing this compound)

| Plant Species (Extract) | Model | Key Findings | Reference |

| Tamarix articulata (extract) | CCl4-induced hepatotoxicity (Wistar rats) | Reversed liver fibrosis, restored serum liver enzymes and antioxidant parameters, inhibited hepatocyte necrosis. | nih.gov |

| Tamarix gallica (50% ethanolic extract) | Acetaminophen-induced hepatocellular damage (albino mice) | Promoted tissue regeneration, recovered hepatic enzymes. | researchgate.net |

| Tamarix gallica (extract) | Rifampicin/Isoniazid-induced hepatotoxicity | Recovered hepatic enzymes. | researchgate.net |

Antinociceptive and Analgesic Pathways

This compound contributes to the antinociceptive and analgesic properties observed in Tamarix species extracts. Methanolic extracts of Tamarix indica and Tamarix gallica, which contain this compound, have demonstrated significant antinociceptive activity in animal models jddtonline.infosaspublishers.comscialert.net. For instance, a methanolic extract of Tamarix indica roots produced significant writhing inhibition in acetic acid-induced writhing in mice at an oral dose of 500 mg/kg body weight, comparable to the standard drug diclofenac (B195802) sodium at 25 mg/kg body weight scialert.net. Similarly, methanolic extract of Tamarix gallica bark showed antinociceptive activity in the same model jddtonline.info. These effects indicate this compound's potential involvement in pain modulation pathways.

Table 2: Antinociceptive Activity of Tamarix Extracts (containing this compound)

| Plant Species (Extract) | Model | Dose | Inhibition of Writhing | Standard Drug (Dose) | Reference |

| Tamarix indica (methanolic extract) | Acetic acid-induced writhing (mice) | 500 mg/kg | Significant inhibition (p<0.001) | Diclofenac sodium (25 mg/kg) | scialert.net |

| Tamarix gallica (methanolic extract) | Acetic acid-induced writhing (Swiss Albino mice) | 250, 500 mg/kg | Significant inhibition | Diclofenac sodium (25 mg/kg) | jddtonline.info |

Wound Healing Efficacy and Cellular Regeneration

This compound is associated with the wound healing and cellular regeneration properties of certain plant extracts. Ethanolic extracts of Tamarix aphylla, which contain this compound, have shown potent wound healing capacity in animal models nih.govcabidigitallibrary.orgbiomedpharmajournal.org. These studies reported a 40% reduction in the epithelialization period of treated wounds, a 93.86% increase in collagen content, and a 52% upregulation in tensile strength cabidigitallibrary.orgbiomedpharmajournal.org. Furthermore, secondary metabolite analysis of Calotropis gigantea (L.) Dryand, which contains flavonoids like this compound, suggests its role in wound healing monash.edu. The wound healing process involves several stages, including hemostasis, neovascularization, fibroplasia, granulation tissue formation, re-epithelialization, and tissue remodeling biomedpharmajournal.orgnih.gov. This compound's contribution to these processes highlights its potential in dermatological applications.

Table 3: Wound Healing Efficacy of Tamarix aphylla Ethanolic Extract (containing this compound)

| Parameter | Effect | Reference |

| Epithelialization Period | 40% reduction | cabidigitallibrary.orgbiomedpharmajournal.org |

| Collagen Content | 93.86% increase | cabidigitallibrary.orgbiomedpharmajournal.org |

| Tensile Strength | 52% upregulation | cabidigitallibrary.orgbiomedpharmajournal.org |

Anticholinesterase Activity

This compound is a constituent of Tamarix aphylla, which has demonstrated anticholinesterase activity researchgate.netnih.gov. Acetylcholinesterase (AChE) is an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE can lead to increased acetylcholine levels, which is a therapeutic strategy for certain neurological conditions. Studies on the fixed oil extracted from the stem bark of Tamarix aphylla showed acetylcholinesterase inhibitory activity with an IC50 value of 128.4 μg/mL researchgate.net. While this data refers to the extract, the presence of this compound as a key flavonoid suggests its potential contribution to this observed activity researchgate.netnih.govresearchgate.net.

Renal Protective Modulations

While the provided search results indicate a broad range of pharmacological activities for Tamarix species, including hepatoprotective effects nih.govresearchgate.net, specific detailed research findings focusing solely on "Renal Protective Modulations" directly attributable to this compound were not explicitly found within the provided context. However, the presence of various polyphenolic and flavonoid compounds, including this compound, in Tamarix species suggests a general antioxidant and anti-inflammatory profile jddtonline.infonih.govresearchgate.net, which could indirectly contribute to renal health. Further targeted research would be necessary to elucidate specific renal protective mechanisms of this compound.

Anti-hyperlipidemic Actions

Research into the anti-hyperlipidemic potential of compounds from natural sources has identified the Tamarix genus as a promising area of study. Extracts of Tamarix gallica, a plant known to contain this compound as a major phytoconstituent, have demonstrated significant anti-hyperlipidemic activity in preclinical models. Studies conducted on Triton X-100 induced hyperlipidemic rats revealed that methanolic and phenolic extracts of Tamarix gallica led to a notable reduction in serum lipid levels. Specifically, these extracts were observed to decrease elevated levels of total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and very-low-density lipoprotein cholesterol (VLDL-C). Concurrently, an increase in high-density lipoprotein cholesterol (HDL-C) levels was reported. The phenolic extract of Tamarix gallica at a dose of 500 mg/kg exhibited a dose-dependent reduction in lipid levels, showing a more pronounced effect compared to other tested groups. researchgate.net These observed beneficial effects on lipid profiles are attributed to the rich composition of phytochemicals within the Tamarix gallica extracts, including flavonoids such as this compound. researchgate.netnih.gov

Molecular Interactions and Target Identification of Tamarixin

Ligand-Receptor Binding Affinity Studies

Ligand-receptor binding affinity studies quantify the strength of the interaction between a ligand and its target receptor nih.govmalvernpanalytical.combmglabtech.com. This interaction is typically characterized by the equilibrium dissociation constant (KD), where a lower KD value indicates higher binding affinity malvernpanalytical.combmglabtech.com. These studies often involve techniques such as radioligand binding assays, surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and fluorescence assays, which can provide insights into both the binding strength and kinetics (association and dissociation rates) nih.govmalvernpanalytical.combmglabtech.comgiffordbioscience.com.

Enzyme Kinetic Studies (Inhibition, Activation)

Enzyme kinetic studies investigate the rates of enzyme-catalyzed reactions and how these rates are affected by various conditions, including the presence of inhibitors or activators nih.govnih.gov. These studies are fundamental to understanding an enzyme's catalytic mechanism, its role in metabolic pathways, and how its activity can be controlled or modulated by external compounds nih.govnih.gov. Key parameters derived from enzyme kinetics include the Michaelis constant (KM) and the maximum reaction rate (Vmax), which provide insights into the enzyme's affinity for its substrate and its catalytic efficiency, respectively wikipedia.org. Enzyme inhibitors can be classified as competitive, non-competitive, or uncompetitive, based on their impact on KM and Vmax wikipedia.org.

While some studies mention "tamarixin 7-0-sulfate," a derivative, in the context of integrase inhibition nih.gov, specific enzyme kinetic studies demonstrating the inhibition or activation effects of the parent compound this compound (PubChem CID 12443210) on particular enzymes are not widely reported in the current scientific literature.

Elucidation of Downstream Signaling Pathway Modulation

The elucidation of downstream signaling pathway modulation involves identifying how a compound influences the cascade of molecular events within a cell, leading to specific cellular responses. Signaling pathways, such as the PI3K/AKT, NF-κB, or MAPK pathways, regulate diverse cellular functions including cell proliferation, differentiation, survival, and inflammatory responses nih.govd-nb.infonih.gov. Modulation of these pathways by a compound can have significant biological consequences.

Structure Activity Relationship Sar and Rational Derivatization of Tamarixin

Correlation between Chemical Structure and Biological Activity

The biological activities of Tamarixin and its analogues are closely correlated with their chemical structures. This compound is a natural flavonoid derivative of quercetin (B1663063) researchgate.net. Its analogue, Tamarixetin (B191864) (4'-O-methylquercetin), has demonstrated significant anti-inflammatory effects. Research indicates that Tamarixetin can increase interleukin-10 (IL-10) production while suppressing levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in models like the E. coli K1-induced sepsis mouse model researchgate.net. This suggests that the methylation at the 4' position of quercetin, leading to Tamarixetin, is important for these anti-inflammatory actions. Furthermore, Tamarixetin exhibits anticancer properties, including the ability to inhibit cell proliferation, induce apoptosis, and block cell cycle progression at the G2-M phase researchgate.netutep.edu. The methylation of quercetin to Tamarixetin has also been noted to improve the compound's stability and cell permeability, which are critical for its systemic availability researchgate.net. The presence of this compound, alongside other polyphenols and terpenoids, in plant extracts such as Tamarix indica, contributes to the wide spectrum of medicinal properties observed in these traditional remedies usda.gov. For flavonoids, the substitution pattern at the C3 position of the C-ring can influence activity, potentially decreasing anti-inflammatory action while enhancing antidiabetic effects .

Computational Approaches to Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational approaches that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity youtube.comresearchgate.net. These methods are powerful tools in drug discovery, enabling the prediction of biological activity for new compounds based on their structural features youtube.comresearchgate.net. In the broader context of flavonoid research, QSAR analyses often involve the use of various molecular descriptors, such as dipole moment, atomic net charge, frontier molecular orbital energies (ELUMO and EHOMO), hydration energy, polarizability, and the partition coefficient (log P) researchgate.net. Computational simulation technologies, including 3D-QSAR modeling, are employed to elucidate the dynamic interaction mechanisms between bioactive constituents and their pharmacological targets, allowing for the prediction of binding sites and affinities mdpi.com. While QSAR principles are widely applied to various chemical classes, specific detailed QSAR studies focusing solely on this compound or its direct glycosidic analogues are not extensively reported in the current literature. However, the general methodologies for QSAR analysis are applicable to this compound and its derivatives to predict and optimize their biological activities science.govnih.gov. These models can also prioritize compounds for further synthesis and experimental validation .

Design and Synthesis of this compound Analogues (e.g., Tamarixetin)

The rational design and synthesis of this compound analogues, such as Tamarixetin, are crucial for exploring and optimizing their therapeutic potential. Tamarixetin, a key analogue, is a natural flavonoid derivative of quercetin researchgate.netresearchgate.net. An efficient five-step partial synthesis of 4'-O-methylquercetin (Tamarixetin) from quercetin has been reported, achieving a 63% yield researchgate.netglpbio.com. This synthetic strategy involves the selective protection of the catechol group using dichlorodiphenylmethane (B138671) and the selective protection of hydroxyl groups at positions 3 and 7 with chloromethyl ether researchgate.netglpbio.com. Beyond chemical synthesis, enzymatic approaches have also been explored. For instance, bacterial O-methyltransferase (SpnK) has been shown to catalyze the O-methylation at the 4'-hydroxy position of quercetin and quercetin 3-O-β-D-glucose, leading to the production of Tamarixetin and Tamarixetin 3-O-β-D-glucoside, respectively glpbio.com. The synthesis of other flavonoid glycosides, including Tamarixetin and isorhamnetin (B1672294) 3-O-neohesperidoside, has also been achieved scispace.com. Furthermore, the hexanoyl protection strategy has proven effective in providing flavonoid intermediates with good solubility and reactivity, facilitating efficient selective protection and glycosylation evitachem.com. A notable example of Tamarixetin derivatization includes the synthesis of aescuflavoside (B1245808) A, a flavonal glycoside, through the regioselective glycosylation of 7-O-benzyltamarixetin evitachem.com. While this compound itself is primarily obtained through various extraction methods from Tamarix species, the synthesis of its analogues provides avenues for structural modifications and the development of new therapeutic agents nih.gov.

Computational Assessment of Synthetic Accessibility and Drug-Likeness of Derivatives

Computational assessment plays a vital role in evaluating the synthetic feasibility and drug-like properties of this compound derivatives, thereby streamlining the drug discovery process. Synthetic accessibility (SA) scores are utilized to predict the ease with which a chemical compound can be synthesized in the laboratory evariste.comresearchgate.net. Generally, compounds with SA scores below 10 are considered to have fairly easy synthetic access plos.org. It is important to note that synthetic accessibility is not an inherent property of a compound but is context-dependent, influenced by available resources and synthetic strategies evariste.com.

Drug-likeness, a crucial aspect of drug development, is computationally evaluated using various criteria, most notably Lipinski's Rule of Five (Ro5) glpbio.complos.orgnih.gov. The Ro5 criteria suggest that a compound is likely to be orally active if it has a molecular weight (MW) of less than 500 Daltons, no more than 5 hydrogen bond donors (HBD), no more than 10 hydrogen bond acceptors (HBA), and a calculated octanol-water partition coefficient (LogP) not greater than 5. Compounds with a molecular weight below 500 Daltons are generally favored as they can more easily cross cell membranes plos.org.

Beyond these rules, comprehensive computational assessments often include ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling to predict the pharmacokinetic and toxicological properties of potential drug candidates. Tools like SwissADME and Molinspiration are widely used for predicting physicochemical properties, pharmacokinetics, and drug-likeness. While these computational methods are routinely applied in medicinal chemistry, specific published computational assessments of synthetic accessibility and drug-likeness for this compound and its direct glycosidic derivatives are not widely available in the current literature. However, these established computational approaches can be readily applied to this compound and its analogues to guide future derivatization efforts and optimize their drug-like characteristics.

Advanced Preclinical Model Systems for Tamarixin Research

In vitro Cell Culture Systems

In vitro cell culture systems are fundamental tools in preclinical research, offering controlled environments to study cellular mechanisms, drug interactions, and disease pathophysiology. These models range from basic two-dimensional (2D) monolayer cultures to more complex three-dimensional (3D) and co-culture systems, which better mimic the physiological environment.

Diverse Cell Line Applications (e.g., Cancer, Immune, Microbial)

Cell lines, derived from various tissues and species, are widely employed for their reproducibility and ease of manipulation in studying biological processes and drug efficacy uni.lunih.gov.

Cancer Cell Lines: Cancer cell lines are invaluable for understanding cancer biology, validating therapeutic targets, and assessing drug efficacy nih.gov. While extracts from Tamarix species, such as Tamarix nilotica and Tamarix gallica, have demonstrated cytotoxic activities against various cancer cell lines, including human liver cancer (Huh-7), breast cancer (MCF-7), and colon cancer (Caco-2) cells, specific detailed research findings focusing solely on Tamarixin (CID: 12443210) in diverse cancer cell lines are not extensively reported in the current literature. researchgate.netexlibrisgroup.com

Immune Cell Lines: Immune cell lines are crucial for investigating immunomodulatory effects and understanding the interplay between compounds and the immune system. Although Tamarixetin (B191864) (CID: 5281699), a related flavonoid, has been shown to reduce inflammatory cytokine secretion by dendritic cells and promote interleukin-10 (IL-10) production in lipopolysaccharide (LPS)-activated splenocytes, specific detailed studies on the direct effects of this compound (CID: 12443210) on diverse immune cell lines are not widely documented in the current search results. nih.gov

Microbial Cell Lines: Microbial cell lines, including bacteria, yeast, and fungi, are extensively used in biotechnology for recombinant protein production and to study microbial pathogenesis. However, specific detailed research on the direct impact or applications of this compound (CID: 12443210) in microbial cell lines is not explicitly found within the scope of the current search.

Primary Cell Isolation and Culture

Primary cells, directly isolated from tissues, offer a more physiologically relevant model compared to immortalized cell lines, as they retain many of the characteristics of their tissue of origin researchgate.net. While the isolation and culture of primary cells are critical for studying specific cellular responses and disease mechanisms, specific detailed studies investigating the effects of this compound (CID: 12443210) on isolated primary cells are not extensively reported in the current literature.

Co-culture and 3D Culture Models

Advanced in vitro models, such as co-culture and three-dimensional (3D) culture systems, are increasingly utilized to overcome the limitations of conventional 2D cultures by providing a more complex and physiologically relevant microenvironment uni.lu. These models allow for the study of cell-cell interactions, cell-extracellular matrix interactions, and the formation of tissue-like structures.

Co-culture Models: Co-culture systems, involving the simultaneous culture of two or more different cell types, are particularly valuable for studying complex biological interactions, such as those between tumor cells and their microenvironment or between different immune cell populations. Specific detailed research on this compound (CID: 12443210) in co-culture models is not extensively documented in the current search.

3D Culture Models: Three-dimensional cell culture models, including spheroids and organoids, better mimic the in vivo cellular architecture, gradients of nutrients and oxygen, and cell-cell communication, providing more accurate insights into disease progression and drug responses uni.lu. While Tamarixetin (CID: 5281699) has been shown to induce cell death in 3D tumor spheroids derived from MCF-7 breast cancer cells, specific detailed research on the direct application of this compound (CID: 12443210) in 3D culture models is not extensively reported in the current search.

In vivo Animal Models for Efficacy and Mechanism Studies

In vivo animal models are indispensable for evaluating the systemic effects, efficacy, and mechanisms of action of compounds in a living organism, bridging the gap between in vitro findings and human applications. Murine models, in particular, are widely used due to their genetic manipulability and physiological similarities to humans.

Murine Models for Disease Pathophysiology (e.g., diabetes, inflammation, oncology)

Murine (mouse and rat) models are extensively used to study the pathophysiology of various diseases, offering insights into complex biological processes and potential therapeutic interventions.

Diabetes Models: Various murine models, including diet-induced obesity (DIO) mice, ob/ob, db/db mice, and GK rats, are employed to study different stages and aspects of type 1 and type 2 diabetes mellitus, including insulin (B600854) resistance, hyperglycemia, and associated complications exlibrisgroup.com. However, specific detailed studies on the direct application of this compound (CID: 12443210) in murine models of diabetes are not extensively reported in the current search.